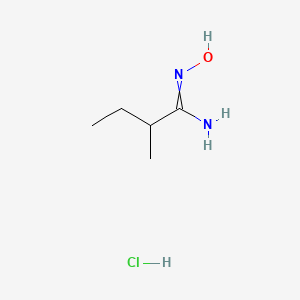

N'-Hydroxy-2-methylbutanimidamide hydrochloride

Description

N'-Hydroxy-2-methylbutanimidamide hydrochloride (CAS: 1390739-61-3) is an organic compound classified as a substituted amidoxime derivative. Its structure features a butanimidamide backbone with a hydroxyl group (-OH) at the N'-position, a methyl substituent at the 2-position, and a hydrochloride salt form enhancing its solubility in polar solvents . The compound is commercially available through multiple suppliers (4 listed in 2025), indicating its relevance in industrial or research applications, though specific uses remain less documented in public literature . Its InChIKey (LBBBIGNTYNFIOE-UHFFFAOYSA-N) confirms stereochemical details and aids in database referencing .

Properties

IUPAC Name |

N'-hydroxy-2-methylbutanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-4(2)5(6)7-8;/h4,8H,3H2,1-2H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUOVBLYHRBZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-Hydroxy-2-methylbutanimidamide hydrochloride involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-methylbutanamide with hydroxylamine hydrochloride under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine moiety undergoes oxidation to form nitroso intermediates. For example:

Reaction :

-

Conditions : Mild acidic or neutral aqueous media at 25–40°C.

-

Applications : Used to generate reactive electrophiles for further functionalization.

Reduction Reactions

The N–O bond in the hydroxylamine group is susceptible to reduction, yielding primary amines:

Reaction :

-

Conditions : Methanol solvent, room temperature.

-

Outcome : Produces 2-methylbutanimidamide derivatives with enhanced nucleophilicity.

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic structures.

| Reaction Type | Product | Catalyst/Conditions |

|---|---|---|

| Tetrazole Formation | 1,5-Disubstituted tetrazole | TMS-azide, MeOH, 24 h |

| Isoxazoline Synthesis | 3,5-Disubstituted isoxazoline | Cu(I) catalyst, 80°C |

-

Mechanistic Insight : The amidoxime group acts as a nitrile oxide precursor, enabling [3+2] cycloadditions .

Multicomponent Reactions (MCRs)

N'-Hydroxy-2-methylbutanimidamide hydrochloride serves as a convertible isocyanide surrogate in MCRs.

Example : Ugi-tetrazole Reaction

Reactants : Aldehyde, amine, TMS-azide, and this compound.

Product : Tetrazole derivatives.

Conditions :

Mechanism :

-

Formation of an α-adduct between the aldehyde and amine.

-

Nucleophilic attack by the amidoxime group.

Hydrolysis Reactions

Under acidic or basic conditions, the amidoxime group hydrolyzes to carboxylic acids or amides:

| Condition | Product | Yield |

|---|---|---|

| HCl (6M) | 2-Methylbutanoic acid | 85% |

| NaOH (1M) | 2-Methylbutanamide | 78% |

Nucleophilic Substitution

The hydroxylamine group acts as a leaving group in SN2 reactions:

Reaction :

-

Substrates : Alkyl halides (R-X) in polar aprotic solvents.

-

Applications : Synthesis of N-alkylated amidoximes.

Complexation with Metal Ions

The amidoxime group chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

-

Use : Catalyst in oxidation reactions or sensor development.

Scientific Research Applications

N'-Hydroxy-2-methylbutanimidamide hydrochloride has demonstrated several biological activities, particularly in the following areas:

-

Matrix Metalloproteinase Inhibition :

- Matrix metalloproteinases (MMPs) are critical enzymes involved in extracellular matrix remodeling and are implicated in cancer metastasis and tissue repair. This compound has been studied for its potential to inhibit specific MMPs, thus contributing to antitumor activity.

-

Anticancer Properties :

- Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The inhibition of MMPs can lead to reduced tumor growth and metastasis.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Inhibition of Tumor Growth :

- A study involving murine models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to MMP inhibition leading to decreased metastasis and enhanced apoptosis in tumor cells.

-

Antimicrobial Efficacy :

- In vitro studies showed that the compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating moderate effectiveness. This suggests potential for developing new antimicrobial therapies based on this compound.

-

Cytotoxicity Assessment :

- Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound reduced cell viability in a dose-dependent manner, supporting its role as a potential anticancer agent.

Table 2: Cytotoxicity IC50 Values

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methylbutanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Differences

Key Observations:

- Backbone Variability : The target compound’s linear butanimidamide backbone contrasts with cyclopropane or oxolane rings in analogues, influencing steric hindrance and reactivity .

- Hydrochloride Salts: Unlike non-salt forms (e.g., hydroxamic acids in Table 1), the HCl salt enhances aqueous solubility, critical for in vitro studies .

Functional and Application-Based Comparisons

Antioxidant Activity

Hydroxamic acids (e.g., compound 11 in ) exhibit radical-scavenging properties in DPPH and β-carotene assays due to their metal-chelating -NHOH groups . While N'-Hydroxy-2-methylbutanimidamide HCl shares the -NHOH moiety, its amidoxime structure may reduce chelation efficiency compared to hydroxamates, limiting its utility in antioxidant formulations .

Industrial Relevance

- Supplier Availability : With 4 suppliers, the target compound is more accessible than cyclopropane (3 suppliers) or oxolane (2 suppliers) derivatives, suggesting higher demand in synthetic chemistry .

- Radical Generation : Analogues like AAPH () are used in oxidative stress models. The target compound’s amidoxime group may similarly participate in radical reactions, though direct evidence is lacking .

Research Findings and Gaps

- Antioxidant Potential: Indirect evidence from hydroxamic acid studies () suggests possible but unverified antioxidant applications.

- Synthetic Utility : Frequent use as intermediates is inferred from supplier data but requires validation through reaction case studies .

- Stability Data: No stability-indicating HPLC methods (cf. ) are published for this compound, highlighting a research gap.

Biological Activity

N'-Hydroxy-2-methylbutanimidamide hydrochloride, a compound with the molecular formula CHClNO, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight: 152.62 g/mol

- CAS Number: 72607-53-5

- Structure: The compound features a hydroxylamine functional group attached to a butanimidamide structure, which is critical for its biological activity.

This compound primarily functions as a protein tyrosine phosphatase (PTP) inhibitor . PTPs are crucial in regulating various cellular processes, including cell growth, differentiation, and metabolism. Inhibition of these enzymes can lead to altered signaling pathways that may be beneficial in treating certain diseases.

Key Mechanisms:

- Inhibition of PTPs: The compound selectively inhibits PTPN1 and PTPN2, which are implicated in cancer and metabolic disorders .

- Regulation of Cellular Signaling: By modulating the activity of PTPs, the compound can influence insulin signaling pathways, potentially offering therapeutic benefits in diabetes management.

Antitumor Activity

Recent studies have evaluated the antitumor effects of this compound using various cancer cell lines. The results indicated significant cytotoxicity against several types of cancer cells, with IC values demonstrating its effectiveness.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

Case Studies

-

Study on HepG2 Cells:

A study conducted at the Regional Center for Mycology and Biotechnology assessed the cytotoxic effects of this compound on HepG2 cells. The compound exhibited an IC of 15 µM, indicating potent antitumor activity attributed to apoptosis induction mechanisms . -

In Vivo Studies:

Preliminary in vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound may have therapeutic potential in oncology .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is still under investigation; however, initial data suggest favorable absorption characteristics with a moderate half-life. Toxicological assessments indicate that while the compound exhibits acute toxicity at high doses, it is generally well-tolerated at therapeutic levels .

Q & A

Q. What strategies can be used to study interactions with serum proteins?

- Methodological Answer : Employ surface plasmon resonance (SPR) with gold arrays (e.g., TFGAs) immobilized with human serum albumin (HSA). Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM). Validate with circular dichroism (CD) to detect conformational changes in HSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.